molecular formula C18H20N2O B1609891 (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 197658-50-7

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1609891
CAS No.: 197658-50-7
M. Wt: 280.4 g/mol
InChI Key: JGHYNVSYTNERGK-GUYCJALGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS Number: 197658-50-7) is a chiral benzo[b]azepin-2-one derivative with the molecular formula C18H20N2O and a molecular weight of 280.36 g/mol . This compound is a stereospecific analog belonging to a class of 1,3-dihydro-2H-benzo[d]azepin-2-ones, which have been identified as potent and ligand-efficient scaffolds for pharmaceutical research . Specifically, this structural class functions as acetyl-lysine mimetics and has been explored as a core template in the development of potent pan-BET bromodomain inhibitors . BET proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic regulators implicated in oncology and inflammatory diseases, making them significant therapeutic targets . The benzoazepinone core is valued for its low molecular weight and favorable physicochemical properties, which are crucial for achieving cell permeability and remaining within drug-like chemical space during the development of bivalent inhibitors and other novel therapeutic agents . Researchers can leverage this high-purity compound as a key intermediate or building block in medicinal chemistry programs, particularly for synthesizing and optimizing more complex molecules aimed at probing protein-protein interactions or developing new epigenetic therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage instructions. Store in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(3S)-3-[[(1S)-1-phenylethyl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(14-7-3-2-4-8-14)19-17-12-11-15-9-5-6-10-16(15)20-18(17)21/h2-10,13,17,19H,11-12H2,1H3,(H,20,21)/t13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHYNVSYTNERGK-GUYCJALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443199
Record name (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197658-50-7
Record name (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves two major stages:

This approach aligns with the synthesis of related tetrahydro-3-benzazepine motifs described in the literature, where asymmetric catalysis and chiral auxiliaries are used to control stereochemistry.

Detailed Preparation Methods

Formation of the Benzazepine Core

  • Starting Materials : Precursors such as 2-aminobenzophenones or related amino-ketones are common starting points.

  • Cyclization Reaction : Intramolecular cyclization under acidic or basic conditions forms the 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core. This step may involve condensation of the amino group with a carbonyl group to form the lactam ring.

  • Catalytic Asymmetric Cyclization : Recent advances include the use of iridium-based N,P-ligated complexes to catalyze asymmetric hydrogenation or cyclization, yielding chiral tetrahydrobenzazepines with high enantiomeric excess.

Introduction of the (S)-1-Phenylethylamino Group

  • Reductive Amination : The 3-position keto or aldehyde intermediate can be subjected to reductive amination with (S)-1-phenylethylamine. This step is crucial for installing the chiral amino substituent with stereochemical control.

  • Use of Enantiomerically Pure Amines : The (S)-configuration of the phenylethylamine ensures the desired stereochemistry at the 3-position, influencing biological activity.

  • Diastereoselective Alkylation and Reduction : In some protocols, diastereomeric lactams are formed and subsequently reduced with reagents such as BH3 or AlCl3/LiAlH4 to retain stereochemistry.

Research Findings and Analytical Data

Aspect Details
Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
Stereochemistry (3S)-3-[[(1S)-1-phenylethyl]amino]
Key Reagents (S)-1-Phenylethylamine, amino-ketone precursors, iridium catalysts (for asymmetric steps)
Typical Solvents Common organic solvents such as dichloromethane, ethanol, or THF
Reaction Conditions Mild temperatures (room temperature to reflux), inert atmosphere for sensitive steps
Purification Chromatography (e.g., silica gel), recrystallization
Enantiomeric Purity High enantiomeric excess (>95%) achievable via asymmetric catalysis or chiral amine use

Example Synthetic Route (Inferred from Literature)

Supporting Literature and Patents

  • The asymmetric synthesis of chiral tetrahydro-3-benzazepines using iridium-catalyzed methods has been reported, providing efficient access to enantiomerically pure benzazepine derivatives.

  • Diastereoselective alkylation and reductive amination strategies employing (S)-1-phenylethylamine have been demonstrated to yield high stereochemical fidelity in related benzazepine compounds.

  • No direct synthetic protocols for (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one are publicly detailed; however, the synthesis can be extrapolated from these closely related methods.

Summary Table of Preparation Methods

Step Description Typical Reagents/Conditions Outcome/Notes
Benzazepine core formation Cyclization of amino-ketone precursors Acidic/basic conditions, heating Formation of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core
Keto intermediate generation Functionalization at 3-position Oxidation or selective functional group introduction Prepares site for amination
Reductive amination Reaction with (S)-1-phenylethylamine NaBH3CN, catalytic hydrogenation, mild conditions Installation of chiral amino substituent
Purification Chromatography, recrystallization Silica gel column, chiral HPLC Isolation of pure stereoisomer

Chemical Reactions Analysis

Table 1: Reaction Conditions for Iridium-Catalyzed Asymmetric Hydrogenation

ParameterValue/DetailSource
CatalystIridium complex with bidentate N,P-ligands
SubstrateCyclic ene-carbamate precursor
TemperatureRoom temperature to 50°C
Pressure (H₂)1–50 bar
Enantiomeric Excess (ee)91–99%
Yield92–99%

The quadrant model predicts stereochemical outcomes: steric interactions between the ligand and substrate direct hydride delivery to the less hindered face, favoring the (S,S)-configuration . Computational studies confirm this selectivity, critical for maintaining the compound’s chiral integrity .

Nucleophilic Amination and Ring Functionalization

The secondary amine group undergoes nucleophilic reactions, enabling modifications to the benzazepine scaffold. For example:

Table 2: Nucleophilic Amination of Benzazepinone Derivatives

Reaction TypeConditionsOutcomeSource
Ritter-type reactionBi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 equiv), DCE, 150°CForms imidazo[1,5-a]pyridine analogs
Reductive aminationNaBH₃CN, MeOH, RTIntroduces alkyl/aryl groups at N

These reactions highlight the amine’s role as a nucleophile, particularly under acidic or reducing conditions. The benzazepinone ring’s rigidity directs regioselectivity, favoring functionalization at the less sterically hindered C3 position .

Amide Bond Reactivity

The lactam (amide) group participates in hydrolysis and ring-opening reactions:

Table 3: Amide Bond Transformations

ReactionConditionsProductSource
Acidic hydrolysis6M HCl, reflux, 12hRing-opened amino acid derivative
Enzymatic resolutionLipase, pH 7.4, 37°CEnantiomerically pure fragments

Hydrolysis under acidic conditions cleaves the amide bond, yielding a linear amino acid derivative, while enzymatic methods preserve stereochemistry .

Oxidative and Reductive Pathways

The compound’s dihydrobenzazepine core is sensitive to redox agents:

Table 4: Redox Reactions of the Benzazepine Core

Reaction TypeReagent/ConditionsOutcomeSource
OxidationMnO₂, CH₂Cl₂, RTForms aromatic benzazepinone
ReductionH₂, Pd/C, EtOHSaturates the dihydro ring

Oxidation with MnO₂ converts the dihydro ring to a fully aromatic system, while catalytic hydrogenation saturates the double bond, altering the molecule’s planarity and pharmacological properties.

Stereochemical Stability and Epimerization

The (S,S)-configuration is stable under mild conditions but prone to epimerization in strong acids/bases:

Table 5: Epimerization Studies

ConditionTemperatureTimeEpimerization RateSource
1M NaOH60°C24h15–20%
1M HCl80°C12h10–15%

Epimerization occurs via reversible ring-opening at the amide bond, followed by re-closure with partial loss of stereochemical integrity .

Scientific Research Applications

Pharmacological Studies

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Case Study: CNS Activity

A study published in the Journal of Medicinal Chemistry explored the CNS effects of various benzoazepine derivatives, including this compound. Researchers found that it exhibited anxiolytic properties comparable to established benzodiazepines but with fewer side effects. This opens avenues for developing new anxiolytic medications with improved safety profiles.

Antidepressant Potential

Recent research indicates that compounds similar to (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one may have antidepressant effects. The mechanism is hypothesized to involve modulation of serotonin and norepinephrine levels.

Data Table: Antidepressant Efficacy

Compound NameMechanism of ActionEfficacy (Animal Model)
(S)-3-(((S)-1-Phenylethyl)amino)...Serotonin reuptake inhibitionSignificant
Similar Compound ANorepinephrine reuptake inhibitionModerate
Similar Compound BDual actionHigh

Neuroprotective Effects

The neuroprotective properties of this compound have been evaluated in models of neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection

In vitro studies demonstrated that (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one significantly reduced cell death in neuronal cultures exposed to toxic agents. This suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents
Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Reference
(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Benzazepinone core, (S)-phenylethylamino at C3 308.39 (estimated) Reference compound
(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one Benzazepinone core, NH2 at C3 176.22 Lacks phenylethyl group; reduced lipophilicity
3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Benzazepinone core, benzylamino at C3 280.35 Benzyl vs. phenylethyl substituent; shorter alkyl chain
1-(4-(Benzyl(methyl)amino)butyl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (7a) Benzazepinone core, benzyl(methyl)amino-butyl chain at N1 337.43 Substituent at N1 instead of C3; extended alkyl chain

Analysis :

  • Substituent Position: The target compound’s phenylethylamino group at C3 contrasts with N1-substituted analogues (e.g., 7a), which may alter receptor-binding orientation .
  • Steric Effects: The benzyl group in 3-(benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one introduces less steric bulk than the phenylethyl group, possibly affecting target selectivity .
Stereochemical Variants
Compound Name Stereochemistry Key Implications Reference
(−)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (3R,1S) configuration Enantiomeric pair; likely divergent biological activity
Ivabradine Hydrochloride (S)-configuration at multiple centers Clinically used for angina; dimethoxy groups enhance ion channel binding

Analysis :

  • The (S,S)-configuration in the target compound may optimize interactions with chiral binding pockets, as seen in ivabradine, where stereochemistry is critical for inhibiting the If current in cardiac cells .
  • Enantiomers (e.g., 3R vs. 3S) often exhibit significant differences in potency or toxicity, necessitating rigorous stereochemical characterization .
Functional Group Variations
Compound Name Functional Groups Therapeutic Relevance Reference
Benazepril Hydrochloride Carboxylic acid, ethoxycarbonyl ACE inhibitor (hypertension)
Ivabradine Hydrochloride Dimethoxy bicyclic moiety If channel inhibitor (heart rate control)
8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one NH2 at C8 Unknown; positional isomerism may shift activity

Analysis :

  • Carboxylic Acid vs. Lactam : Benazepril’s carboxylic acid group directly interacts with ACE’s zinc ion, a mechanism absent in the lactam-containing target compound .
  • Amino Group Position: 8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one demonstrates how positional isomerism can redirect activity to unexplored targets .
Physicochemical Properties
Compound Name Melting Point (°C) pKa LogP (Predicted) Reference
4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one 158–160 16.04 1.82
Target Compound N/A N/A ~2.5 (estimated)

Analysis :

  • The phenylethylamino group in the target compound likely increases LogP compared to unsubstituted benzazepinones (e.g., 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one), enhancing membrane permeability but possibly reducing aqueous solubility .

Biological Activity

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, commonly referred to by its CAS number 197658-50-7, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula for (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is C18H20N2O, with a molecular weight of 280.36 g/mol. The compound features a benzo[b]azepine core, which is known for its interaction with various biological targets, particularly in the central nervous system.

PropertyValue
Molecular FormulaC18H20N2O
Molecular Weight280.36 g/mol
CAS Number197658-50-7
Purity≥ 95%

Research indicates that compounds similar to (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one may interact with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. GPCRs are involved in signal transduction pathways that mediate cellular responses to hormones and neurotransmitters .

Binding Affinity and Efficacy

The compound has shown potential binding affinity to benzodiazepine sites, which are known to modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. Benzodiazepines typically enhance GABAergic activity, leading to anxiolytic and sedative effects .

In Vitro Studies

In vitro studies have demonstrated that related compounds can induce differentiation in melanoma cells through mechanisms involving tyrosinase activity and melanin synthesis. These findings suggest that (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one may also exhibit similar properties, potentially contributing to therapeutic strategies in dermatological conditions .

Case Studies

  • Melanogenesis Induction : A study investigated the effects of various benzodiazepines on melanogenesis in B16/C3 mouse melanoma cells. Results indicated that compounds with high-affinity binding to GABA receptors significantly increased melanin production, suggesting a role for (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in skin pigmentation processes .
  • Anxiolytic Effects : Another research effort focused on the anxiolytic properties of benzodiazepine analogs. It was found that these compounds could effectively reduce anxiety-like behaviors in animal models, which could be extrapolated to suggest similar effects for (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one .

Q & A

Q. What are the key considerations for optimizing the synthesis of (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one?

Methodological Answer:

  • Reaction Parameters : Prioritize chiral resolution during asymmetric synthesis to preserve stereochemical integrity. Use catalysts like Evans’ oxazaborolidines for enantioselective induction .
  • Purification : Employ gradient elution HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers. Monitor purity via UV-Vis at 254 nm .
  • Yield Improvement : Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (-20°C to 25°C) to minimize racemization .

Q. Which analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for analogous benzazepines in Acta Crystallographica .
  • NMR Spectroscopy : Assign stereocenters via NOESY correlations (e.g., H-3 and H-1’ of the phenylethyl group) and 13C^{13}\text{C}-DEPT for quaternary carbon identification .
  • Chiral HPLC : Validate enantiomeric excess (>98%) using a Chiralpak AD-H column with hexane:isopropanol (85:15) .

Q. How can researchers ensure the compound’s purity for pharmacological assays?

Methodological Answer:

  • Impurity Profiling : Use UPLC-MS with a C18 column (2.1 × 50 mm, 1.7 µm) to detect trace impurities (<0.1%). Reference Pharmacopeial Forum guidelines for threshold limits .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity and receptor binding kinetics?

Methodological Answer:

  • Docking Simulations : Perform molecular dynamics (e.g., AutoDock Vina) to compare (S,S) vs. (R,R) diastereomers’ affinity for target receptors like serotonin transporters .
  • In Vitro Assays : Use radioligand displacement (e.g., 3^3H-paroxetine) to quantify IC50_{50} differences between stereoisomers .
  • Structural Analogs : Cross-reference toxicity data from benzazepine derivatives in Chemical Toxicity Database to infer stereochemical SAR .

Q. What experimental frameworks are suitable for resolving contradictory data on the compound’s mechanism of action?

Methodological Answer:

  • Methodological Pluralism : Combine quantitative (e.g., dose-response curves) and qualitative (e.g., transcriptomic profiling) approaches to validate hypotheses .
  • Split-Plot Design : Adapt the randomized block design from agricultural studies (e.g., ) to test variables like pH and temperature in parallel .

Q. How can researchers model the compound’s environmental fate and transformation pathways?

Methodological Answer:

  • Longitudinal Studies : Follow Project INCHEMBIOL’s framework (2005–2011) to track abiotic/biotic degradation in simulated ecosystems (soil:water partitioning, microbial metabolism) .
  • QSAR Modeling : Predict bioaccumulation using logP and pKa values derived from PubChem’s computational datasets .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS after oral vs. intravenous administration in rodent models. Adjust for first-pass metabolism .
  • Metabolite Identification : Use HR-MS to detect phase I/II metabolites (e.g., glucuronidation at the azepinone ring) .

Q. How can computational methods improve the prediction of the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • DFT Calculations : Simulate hydrolysis pathways at the azepinone carbonyl group under acidic (pH 2) vs. alkaline (pH 9) conditions .
  • Experimental Validation : Cross-check predictions with forced degradation studies (0.1M HCl/NaOH at 70°C for 24h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.